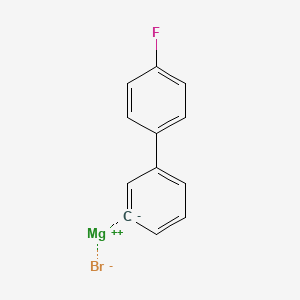
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)phenylmagnesium bromide, 0.25M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a fluorinated phenyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the reaction of 4-fluorobromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is typically initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
4-Fluorobromobenzene+Magnesium→3-(4-Fluorophenyl)phenylmagnesium bromide
Industrial Production Methods
In industrial settings, the production of Grignard reagents like 3-(4-Fluorophenyl)phenylmagnesium bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms new carbon-carbon bonds in the presence of catalysts.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Aryl Compounds: Result from coupling reactions with aryl halides.
Scientific Research Applications
3-(4-Fluorophenyl)phenylmagnesium bromide is used in various scientific research applications:
Chemistry: As a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active molecules.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)phenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylmagnesium bromide
- 3-Fluorophenylmagnesium bromide
- (4-(Trifluoromethyl)phenyl)magnesium bromide
Uniqueness
3-(4-Fluorophenyl)phenylmagnesium bromide is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the fluorine atom can also affect the compound’s stability and its interactions with other molecules.
Properties
Molecular Formula |
C12H8BrFMg |
|---|---|
Molecular Weight |
275.40 g/mol |
IUPAC Name |
magnesium;1-fluoro-4-phenylbenzene;bromide |
InChI |
InChI=1S/C12H8F.BrH.Mg/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;;/h1-2,4-9H;1H;/q-1;;+2/p-1 |
InChI Key |
GZJRKYIZBZOKJC-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)C2=CC=C(C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


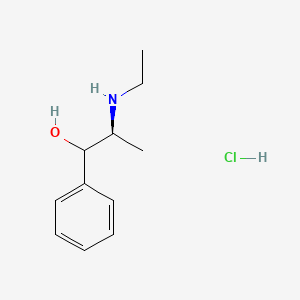
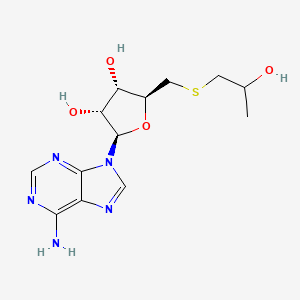

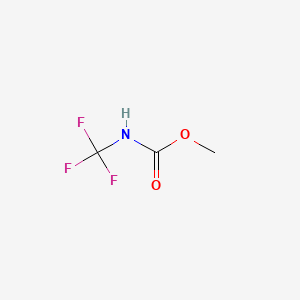


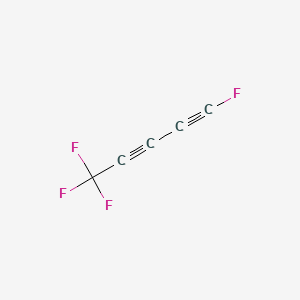
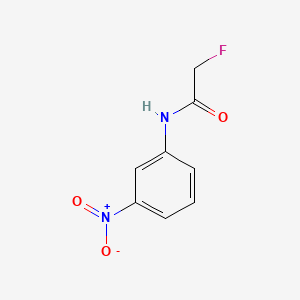
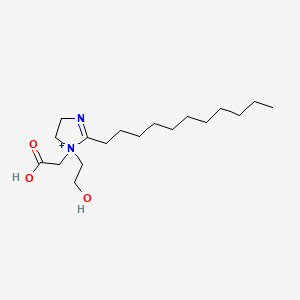
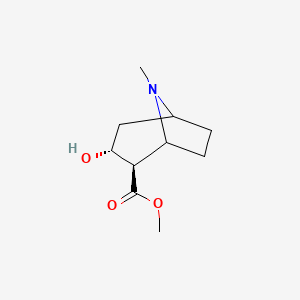
![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-](/img/structure/B13417649.png)
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
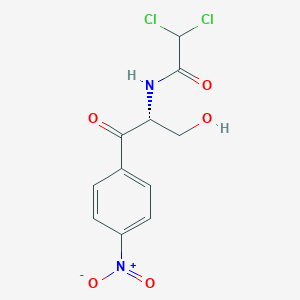
![2-[(1H-indol-3-ylmethylene)amino]ethanol](/img/structure/B13417673.png)
